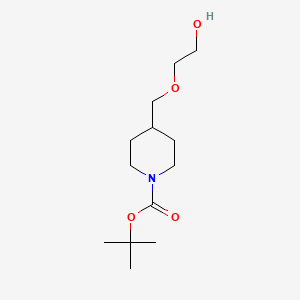

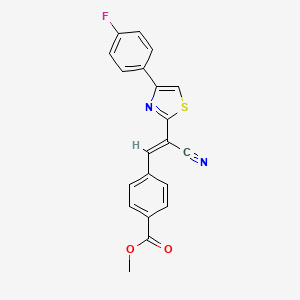

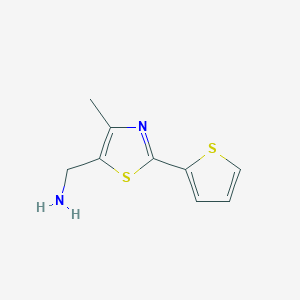

4-fluoro-N-(furan-2-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-fluoro-N-(furan-2-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups and aromatic systems. While the provided papers do not directly discuss this compound, they do provide insights into the properties and activities of related benzenesulfonamide derivatives, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves multi-step reactions that introduce various functional groups to the core structure. For instance, the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as COX-2 inhibitors involved the introduction of a fluorine atom to increase selectivity . Similarly, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as kynurenine 3-hydroxylase inhibitors required the formation of a thiazolyl ring attached to the benzenesulfonamide core . These methods suggest that the synthesis of the compound would also require careful planning to incorporate the furan and thiophene moieties in the correct positions relative to the sulfonamide group.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The introduction of a fluorine atom has been shown to preserve COX-2 potency and increase COX1/COX-2 selectivity . The crystal structures of related compounds, such as N-(4-fluorobenzoyl)benzenesulfonamides, have been investigated to understand the intermolecular interactions and packing patterns, which are essential for predicting the behavior of these molecules in biological systems . These studies highlight the importance of analyzing the molecular structure of "this compound" to predict its biological activity and interactions.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions due to their functional groups. The presence of a fluorine atom can influence the reactivity and selectivity of these compounds . The synthesis of benzo[b]furans and benzo[b]thiophenes via base-catalyzed cyclization of enyne derivatives indicates that the furan and thiophene rings in the compound of interest may also be involved in similar cyclization reactions . Understanding these reactions is essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structures. For example, the introduction of substituents such as fluorine can affect the solubility, stability, and overall reactivity of these compounds . The crystal structure analysis of related compounds provides insights into their solid-state properties, such as hydrogen bonding patterns and molecular packing, which can affect their solubility and bioavailability . These properties must be considered when developing the compound for potential therapeutic applications.

科学的研究の応用

Furan and Thiophene Derivatives in Medicinal Chemistry

Furan and thiophene derivatives are critical in drug design, often serving as structural units in bioactive molecules. A review of the importance of these heterocycles in the medicinal chemistry of nucleobases, nucleosides, and their analogues demonstrates their utility across various therapeutic domains, including antiviral, antitumor, and antimycobacterial activities. The bioisosteric replacement of aryl substituents with heteroaryl ones, such as furan and thiophene, can significantly affect a compound's activity and selectivity, underscoring the importance of these moieties in the development of new therapeutics (Ostrowski, 2022).

Biodegradation and Environmental Impact

The biodegradation of heterocycles like thiophene is another area of interest, with implications for environmental science and pollution management. Research on the mechanism of thiophene decomposition on palladium surfaces reveals unique pathways for sulfur compounds, offering insights into how these compounds interact with metal catalysts and their potential environmental fate. Such studies are crucial for understanding the environmental impact of thiophene-containing compounds and developing strategies for their mitigation or removal from contaminated sites (Caldwell & Land, 1997).

特性

IUPAC Name |

4-fluoro-N-(furan-2-ylmethyl)-2-methyl-N-(2-thiophen-2-ylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO3S2/c1-14-12-15(19)6-7-18(14)25(21,22)20(13-16-4-2-10-23-16)9-8-17-5-3-11-24-17/h2-7,10-12H,8-9,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLHANSXNBZYKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)N(CCC2=CC=CS2)CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

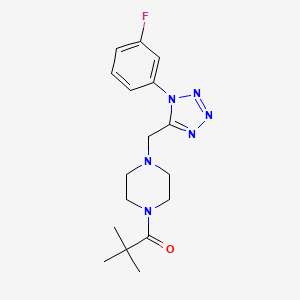

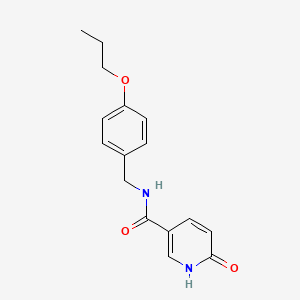

![Methyl 2-[8-(3,5-dimethylpyrazolyl)-3-methyl-2,6-dioxo-7-propyl-1,3,7-trihydro purinyl]acetate](/img/structure/B3017508.png)

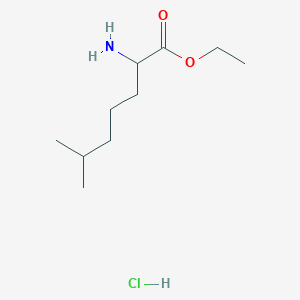

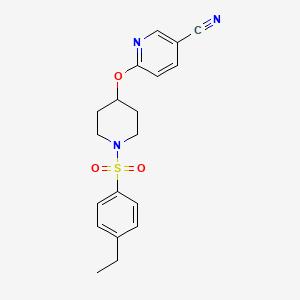

![N-(3-(1H-imidazol-1-yl)propyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3017510.png)

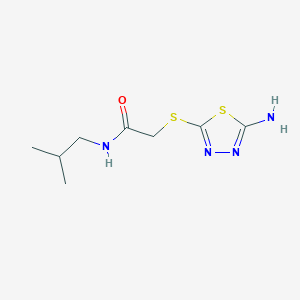

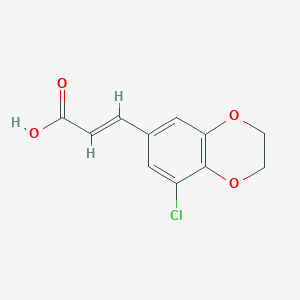

![methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate](/img/structure/B3017514.png)

![N-[(2-Chlorophenyl)methyl]-5-fluoro-6-methylpyridine-2-carboxamide](/img/structure/B3017518.png)